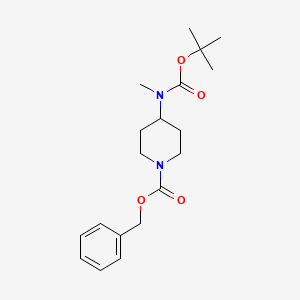
4-(1H-Tetrazol-5-YL)benzyl alcohol
Overview
Description
4-(1H-Tetrazol-5-YL)benzyl alcohol, also known as TBAL, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TBAL is a tetrazole derivative that is widely used in organic synthesis and medicinal chemistry.
Mechanism of Action
The mechanism of action of 4-(1H-Tetrazol-5-YL)benzyl alcohol is not fully understood, but it has been proposed that it acts by inhibiting the activity of certain enzymes and proteins. This compound has been shown to inhibit the activity of COX-2, an enzyme that plays a crucial role in inflammation. It has also been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce inflammation and pain in animal models of arthritis and to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been shown to exhibit antibacterial and antifungal activities.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-(1H-Tetrazol-5-YL)benzyl alcohol is its ease of synthesis and availability. This compound is a stable compound that can be stored for long periods without degradation. However, one of the limitations of this compound is its low solubility in water, which can make it challenging to work with in aqueous solutions.
Future Directions
4-(1H-Tetrazol-5-YL)benzyl alcohol has shown great potential in various fields, and there are numerous future directions for research. One of the areas of interest is the development of this compound-based compounds with improved pharmacological properties. Another area of interest is the investigation of the mechanism of action of this compound and its derivatives. Additionally, the use of this compound in material science and organic synthesis is an area that requires further exploration. Overall, this compound is a promising compound that has the potential to make significant contributions to various fields of research.
Scientific Research Applications
4-(1H-Tetrazol-5-YL)benzyl alcohol has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. This compound has been reported to exhibit antitumor, anti-inflammatory, and antimicrobial activities. It has also been used as a ligand in coordination chemistry and as a building block in the synthesis of novel compounds.
properties
IUPAC Name |
[4-(2H-tetrazol-5-yl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c13-5-6-1-3-7(4-2-6)8-9-11-12-10-8/h1-4,13H,5H2,(H,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRBYIQONKVQONA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C2=NNN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10627161 | |
| Record name | [4-(2H-Tetrazol-5-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10627161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
501126-02-9 | |
| Record name | [4-(2H-Tetrazol-5-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10627161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![(8-Phenyl-1,4-dioxaspiro[4.5]decan-8-YL)methanamine](/img/no-structure.png)





